5-Phenylspiro[2.3]hexan-5-amine hydrochloride
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Overview
Description
5-Phenylspiro[2.3]hexan-5-amine hydrochloride is a chemical compound known for its unique structural properties. It is a spiro compound, which means it has a bicyclic structure with two rings sharing a single atom. This compound is valuable in various fields such as drug discovery, organic synthesis, and catalysis due to its intricate structure.
Preparation Methods
The synthesis of 5-Phenylspiro[2.3]hexan-5-amine hydrochloride involves several steps. One common method includes the reaction of a suitable spirocyclic precursor with an amine source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is formed. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and yield .
Chemical Reactions Analysis
5-Phenylspiro[2.3]hexan-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
5-Phenylspiro[2.3]hexan-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Phenylspiro[2.3]hexan-5-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Phenylspiro[2.3]hexan-5-amine hydrochloride can be compared with other spiro compounds such as spiro[2.3]hexan-5-amine hydrochloride. While both compounds share a similar spirocyclic structure, the presence of the phenyl group in this compound adds to its uniqueness and potential for diverse applications. Other similar compounds include spiro[2.3]hexane derivatives, which also exhibit unique properties and applications .
Biological Activity
5-Phenylspiro[2.3]hexan-5-amine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and implications for future research.
Chemical Structure and Properties
This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The compound's molecular formula is C11H14ClN, with a molecular weight of approximately 201.69 g/mol. The spiro structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness, particularly against resistant strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity in vitro. Research indicates that it induces apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to disrupt cellular pathways involved in proliferation and survival.
Mechanism of Action:
The anticancer effects are believed to be mediated through the following mechanisms:
- Inhibition of cell cycle progression: The compound has been shown to arrest cells in the G1 phase, preventing them from progressing to DNA synthesis.
- Induction of apoptosis: It activates caspases, leading to programmed cell death.
Case Studies
-
Study on Antimicrobial Efficacy:
A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting a potential alternative for treating infections caused by resistant bacteria . -
Evaluation of Anticancer Properties:
In a controlled laboratory setting, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 20 µM to 50 µM across different cancer types .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In vivo efficacy: Animal studies are necessary to evaluate the pharmacokinetics and therapeutic potential of the compound.
- Structure-Activity Relationship (SAR): Investigating modifications to the chemical structure may enhance potency and selectivity.
- Mechanistic Studies: Understanding the precise molecular targets and pathways affected by the compound will aid in optimizing its use as a therapeutic agent.
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
5-phenylspiro[2.3]hexan-5-amine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c13-12(8-11(9-12)6-7-11)10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H |
InChI Key |
XBTKAMASSFWRGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)(C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
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